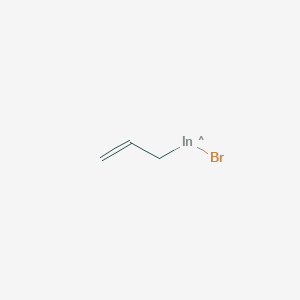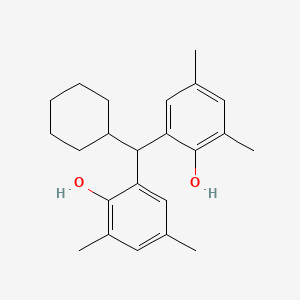![molecular formula C24H9AlF18 B14252433 Tris[3,5-bis(trifluoromethyl)phenyl]alumane CAS No. 237079-55-9](/img/structure/B14252433.png)
Tris[3,5-bis(trifluoromethyl)phenyl]alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[3,5-bis(trifluoromethyl)phenyl]alumane is a compound that belongs to the class of organoaluminum compounds. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to an aluminum atom. This compound is known for its strong Lewis acidity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]alumane typically involves the reaction of aluminum trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:
AlCl3+3LiC6H3(CF3)2→Al(C6H3(CF3)2)3+3LiCl
The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted organoaluminum compounds.
Aplicaciones Científicas De Investigación
Tris[3,5-bis(trifluoromethyl)phenyl]alumane has several scientific research applications, including:
Chemistry: It is used as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tris[3,5-bis(trifluoromethyl)phenyl]alumane involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Tris[3,5-bis(trifluoromethyl)phenyl]borane
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
- Tris[3,5-bis(trifluoromethyl)phenyl]silane
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]alumane is unique due to its strong Lewis acidity and the presence of trifluoromethyl groups, which enhance its reactivity and stability
Propiedades
Número CAS |
237079-55-9 |
|---|---|
Fórmula molecular |
C24H9AlF18 |
Peso molecular |
666.3 g/mol |
Nombre IUPAC |
tris[3,5-bis(trifluoromethyl)phenyl]alumane |
InChI |
InChI=1S/3C8H3F6.Al/c3*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h3*2-4H; |
Clave InChI |
RXOKKZBVQOZILW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)[Al](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


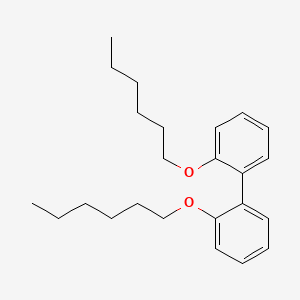

![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
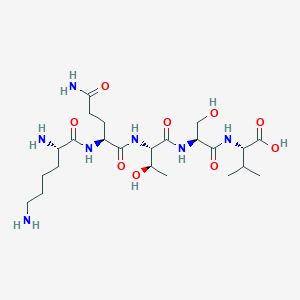
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
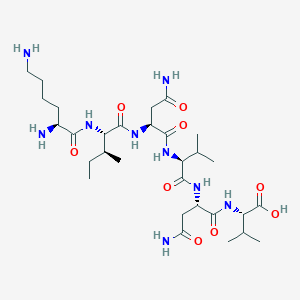

![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
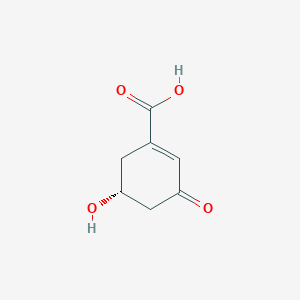

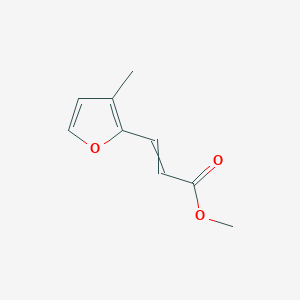
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
